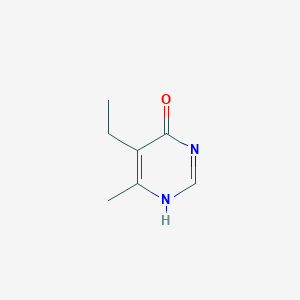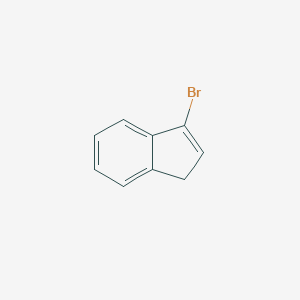
3-bromo-1H-indene
Übersicht
Beschreibung
3-bromo-1H-indene is a chemical compound with the molecular formula C9H7Br . It is a derivative of indene, which is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentadiene ring .
Synthesis Analysis
The synthesis of indene derivatives, including 3-bromo-1H-indene, often involves reactions such as the Suzuki coupling and ring-closing metathesis . Other methods include the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives , and the carboannulation reaction of o-bromobenzyl zinc bromide with various terminal and internal alkynes in the presence of a nickel catalyst .Molecular Structure Analysis
The molecular structure of 3-bromo-1H-indene consists of a benzene ring fused with a cyclopentadiene ring, with a bromine atom attached to the third carbon of the cyclopentadiene ring .Chemical Reactions Analysis
Indene derivatives, including 3-bromo-1H-indene, can undergo various chemical reactions. For instance, they can participate in cycloisomerization reactions catalyzed by alkynophilic metal salts such as PtCl2, PtCl4, and [RuCl2(CO)3]2 . They can also undergo β-cleavage, where homolytic cleavage of the C2–Br bond occurs preferentially .Physical And Chemical Properties Analysis
3-bromo-1H-indene has a molecular weight of 195.06 g/mol . It has a complexity of 160 and a topological polar surface area of 0 Ų . It has no hydrogen bond donor count and no hydrogen bond acceptor count .Wissenschaftliche Forschungsanwendungen
Synthesis of CF3-Indenes : It is used in the synthesis of CF3-Indenes through reactions with superacids, forming cationic species and cyclizing to produce mono- and dibromoindenols (Iakovenko et al., 2017).
Synthesizing o-Diethenylbenzene Derivatives : Useful in creating o-diethenylbenzene derivatives and indene derivatives using Heck and oxidative palladation reactions (Bräse et al., 1998).
Preparation of Indenyl Molybdenum(II) and Tungsten(II) Compounds : It assists in preparing indenyl molybdenum(II) and tungsten(II) compounds via oxidative addition to molybdenum(CO)3 and tungsten(CO)3 (Honzíček et al., 2010).
Generation of Isonaphthalene : It serves as a substrate for the generation of isonaphthalene in the Doering–Moore–Skattebol reaction (Christl et al., 2006).
Synthesis of Indene and Indacene Derivatives : 2,3-Dibromo-1H-indene derivatives and tetrabromodihydro-s-indacenes are synthesized as versatile building blocks for various indene and indacene derivatives (Iwata et al., 2022).
Acetoxyallylation of Aldehydes : In the acetoxyallylation of aldehydes, 3-bromo-1-acetoxy-1-propene reacts with indium powder in THF to yield monoprotected 1-en-3,4-dio (Lombardo et al., 2001).
Catalysis and Substrate Applications : 3-Iodo-1H-indene derivatives are used as substrates and catalysts in subsequent reactions (Khan & Wirth, 2009).
Blood Coagulation Prevention : 1H-indene-1,3(2H)-dione, derived from indene, is more reactive and polar than its parent, which helps in preventing blood coagulation (Prasad et al., 2010).
Mechanism of Addition Studies : The addition of deuterium bromide to indene in specific conditions yields 1-bromo-2deuterioindane, providing insights into the mechanism of addition (Dewar & Fahey, 1963).
Synthesis of Dihydronaphthalenes : Pd-catalyzed cascade reactions with o-bromophenyl-bromostyrenes and N-tosylhydrazones produce 1,1-disubstituted 1H-indenes and dihydronaphthalenes (Barroso et al., 2017).
Zukünftige Richtungen
Indene derivatives, including 3-bromo-1H-indene, have potential applications in various fields. For instance, they have been used as key intermediates in the preparation of biologically active compounds and indole alkaloids . They are also important precursors for the synthesis of diverse heterocyclic derivatives .
Eigenschaften
IUPAC Name |
3-bromo-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPZOSOMWHKZTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(C2=CC=CC=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591106 | |
| Record name | 3-Bromo-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-1H-indene | |
CAS RN |
103028-42-8 | |
| Record name | 3-Bromo-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



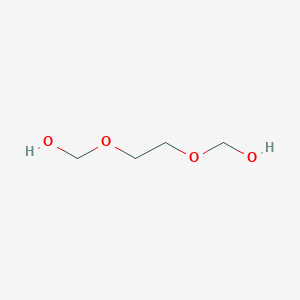
![[(4-Phenylmethoxyphenyl)methylideneamino]thiourea](/img/structure/B9805.png)
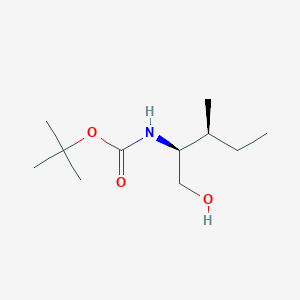
![3-[Bis(2-chloroethyl)amino]-4-methylbenzamide](/img/structure/B9809.png)
![(1alpha,3beta,4beta,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B9812.png)
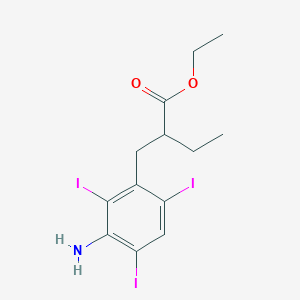
![3,4-Dihydro-2H-pyrido[4,3-B][1,4]oxazine](/img/structure/B9815.png)
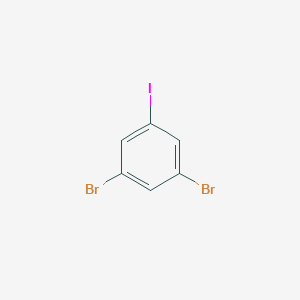
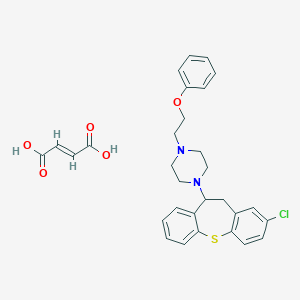
![3-amino-N-[2-(2-hydroxyethylsulfonyl)ethyl]benzamide](/img/structure/B9822.png)
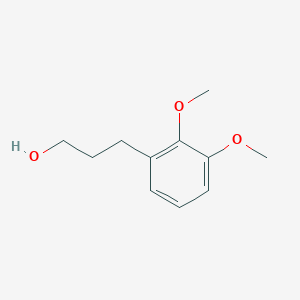
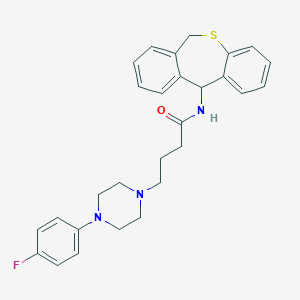
![5-Oxobicyclo[2.2.1]hept-2-ene-7-carboxylic acid](/img/structure/B9827.png)
